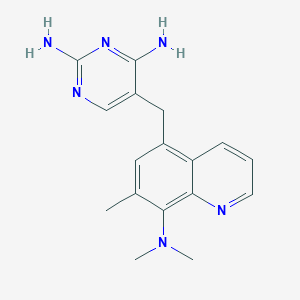

Baquiloprim

描述

属性

IUPAC Name |

5-[[8-(dimethylamino)-7-methylquinolin-5-yl]methyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6/c1-10-7-11(8-12-9-21-17(19)22-16(12)18)13-5-4-6-20-14(13)15(10)23(2)3/h4-7,9H,8H2,1-3H3,(H4,18,19,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOWJIMWVFWROP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=NC2=C1N(C)C)CC3=CN=C(N=C3N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90891424 | |

| Record name | Baquiloprim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102280-35-3 | |

| Record name | Baquiloprim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102280-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Baquiloprim [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102280353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Baquiloprim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-{[8-(Dimethylamino)-7-methyl-5-quinolinyl]methyl}-2,4-pyrimidinediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BAQUILOPRIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DE766VIG6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A New Generation of Antifolate Antibacterials: A Technical Guide to Propargyl-Linked Antifolates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Antifolates, which target the essential folate biosynthetic pathway in bacteria, have long been a cornerstone of antibacterial therapy. However, the efficacy of classic antifolates like trimethoprim has been compromised by widespread resistance. This whitepaper details a promising new class of antifolate antibacterials: the propargyl-linked antifolates (PLAs). These compounds are potent inhibitors of dihydrofolate reductase (DHFR), the key enzyme in the folate pathway, and have been specifically designed to overcome existing resistance mechanisms. This document provides an in-depth overview of the mechanism of action, quantitative efficacy data, and detailed experimental protocols for the characterization of these novel therapeutic agents.

Mechanism of Action: Targeting Dihydrofolate Reductase

The folate biosynthetic pathway is crucial for the production of essential cellular components, including nucleotides and certain amino acids. Dihydrofolate reductase (DHFR) catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital one-carbon carrier in these biosynthetic processes.[1][2][3] By inhibiting DHFR, antifolates deplete the THF pool, leading to a "thymineless death" in bacteria.[4]

Propargyl-linked antifolates are designed as potent and selective inhibitors of bacterial DHFR.[1][5] Their structure includes a diaminopyrimidine ring, which anchors the molecule in the active site of DHFR, connected via a propargyl linker to a biaryl system that extends into a hydrophobic pocket of the enzyme.[1][6] This design allows for potent inhibition of both wild-type and trimethoprim-resistant DHFR enzymes.[5][7] The propargyl linker provides optimal geometry for interactions within the enzyme's active site, contributing to the high affinity and inhibitory activity of these compounds.[1]

Below is a diagram illustrating the bacterial folate biosynthetic pathway and the point of inhibition by propargyl-linked antifolates.

Caption: Inhibition of DHFR by Propargyl-Linked Antifolates.

Quantitative Data

The efficacy of propargyl-linked antifolates has been demonstrated through the determination of their half-maximal inhibitory concentrations (IC50) against DHFR and their minimum inhibitory concentrations (MIC) against a variety of bacterial species.

Table 1: DHFR Inhibition (IC50 Values)

| Compound | Target Organism | DHFR IC50 (µM) | Reference |

| Trimethoprim | Klebsiella pneumoniae | 20.166 | [1] |

| UCP1098 | Klebsiella pneumoniae | 0.438 | [1] |

| UCP1099 | Klebsiella pneumoniae | 1.716 | [1] |

| UCP1101 | Klebsiella pneumoniae | 2.319 | [1] |

| UCP1097 | Klebsiella pneumoniae | 2.376 | [1] |

| Compound 1 | Staphylococcus aureus | 0.042 | [6] |

| Compound 1 | Candida glabrata | 0.089 | [5] |

| Compound 1 | Candida albicans | 0.060 | [5] |

Table 2: Minimum Inhibitory Concentration (MIC) Values

| Compound | Target Organism | MIC (µg/mL) | Reference |

| 37D1-UCP1099 | Staphylococcus aureus | 0.5 | [8] |

| 37D1-UCP1099 | Streptococcus pneumoniae | 1 | [8] |

| 37D1-UCP1099 | Bacillus anthracis | 0.25 | [8] |

| 37D1-UCP1099 | Escherichia coli | >64 | [8] |

| 37D1-UCP1099 | Klebsiella pneumoniae | >64 | [8] |

| 37D1-UCP1099 | Pseudomonas aeruginosa | >64 | [8] |

| UCP1172 | Mycobacterium tuberculosis (MDR strain) | 0.06 | [9] |

| UCP1175 | Mycobacterium tuberculosis (MDR strain) | 0.5 | [9] |

| UCP1172 | Mycobacterium tuberculosis (XDR strain) | 0.25 | [9] |

| UCP1175 | Mycobacterium tuberculosis (XDR strain) | 2 | [9] |

| Compound 1 | Candida glabrata | 0.39 | [5] |

| Compound 1 | Candida albicans | >50 | [5] |

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against DHFR. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the DHFR-catalyzed reduction of dihydrofolate (DHF).[1][10][11]

Materials:

-

DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6, 150 mM KCl, 1 mM EDTA, 100 mM β-mercaptoethanol)

-

Dihydrofolate Reductase (DHFR) enzyme

-

NADPH solution (100 µM in DHFR Assay Buffer)

-

Dihydrofolate (DHF) solution (100 µM in DHFR Assay Buffer)

-

Test compound (propargyl-linked antifolate) at various concentrations

-

96-well clear, flat-bottom microplate

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Prepare Reagents: Warm DHFR Assay Buffer to room temperature. Prepare fresh dilutions of NADPH and DHF solutions.

-

Compound Preparation: Prepare a serial dilution of the test compound in DHFR Assay Buffer.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

DHFR Assay Buffer

-

Diluted test compound (or buffer for control)

-

DHFR enzyme solution

-

NADPH solution

-

-

Initiate Reaction: Add the DHF solution to each well to start the reaction.

-

Measurement: Immediately place the plate in a multi-well spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., for 5 minutes).[1]

-

Data Analysis: Calculate the initial reaction velocity for each compound concentration. Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

The workflow for the DHFR inhibition assay is depicted below.

Caption: Workflow for DHFR Inhibition Assay.

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium, in accordance with EUCAST and ISO standards.[12]

Materials:

-

Test bacterium

-

Appropriate growth medium (e.g., Mueller-Hinton Broth)

-

Test compound (propargyl-linked antifolate) at various concentrations

-

Sterile 96-well microplates

-

Inoculum of the test bacterium standardized to a specific cell density (e.g., 5 x 10^5 CFU/mL)

-

Incubator

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in the growth medium directly in the wells of a 96-well microplate.

-

Inoculation: Add a standardized inoculum of the test bacterium to each well containing the diluted compound. Include a positive control well (bacteria and medium, no compound) and a negative control well (medium only).

-

Incubation: Incubate the microplate at the appropriate temperature (e.g., 35-37°C) for 18-24 hours.

-

Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

The logical relationship for determining the MIC is outlined in the following diagram.

Caption: Logic for MIC Determination.

Conclusion

Propargyl-linked antifolates represent a significant advancement in the fight against antibiotic-resistant bacteria. Their novel design allows for potent inhibition of both susceptible and resistant forms of DHFR, a critical enzyme in bacterial survival. The data presented in this whitepaper demonstrate their efficacy against a range of clinically relevant pathogens. The detailed experimental protocols provided will enable researchers to further investigate and develop this promising new class of antibacterial agents. Continued research and development of propargyl-linked antifolates hold the potential to provide much-needed therapeutic options for infectious diseases.

References

- 1. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Propargyl-Linked Antifolates are Dual Inhibitors of Candida albicans and Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. Pharmaceutical Analysis of a Novel Propargyl-linked Antifolate Antibiotic in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Propargyl-Linked Antifolates Are Potent Inhibitors of Drug-Sensitive and Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Changes in enzyme activity and expression of DHFR of Toxoplasma gondii by antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dihydrofolate reductase-like protein inactivates hemiaminal pharmacophore for self-resistance in safracin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EUCAST: MIC Determination [eucast.org]

In Vitro Activity and Pharmacokinetic Properties of Key Veterinary Drugs in Cattle: A Technical Guide

This technical guide provides an in-depth analysis of the in vitro activity and pharmacokinetic properties of several antimicrobial agents commonly used in cattle. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visual workflows to support further research and development in veterinary medicine.

In Vitro Antimicrobial Activity

The in vitro activity of an antimicrobial agent is a critical indicator of its potential therapeutic efficacy. This is predominantly determined by antimicrobial susceptibility testing (AST), which establishes the minimum inhibitory concentration (MIC) of a drug required to inhibit the visible growth of a specific bacterium.[1]

Key Pathogens in Cattle

Bovine respiratory disease (BRD) and mastitis are two of the most significant diseases affecting cattle, caused by a range of bacterial pathogens.[2][3] Key bacterial species include:

-

Mycoplasma bovis [4]

-

Escherichia coli (often associated with mastitis)[5]

-

Staphylococcus aureus (a common cause of mastitis)

-

Streptococcus spp.

In Vitro Susceptibility Data

The following tables summarize the MIC distributions for several key antibiotics against major bovine pathogens. The MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Table 1: In Vitro Activity of Tulathromycin against Bovine Respiratory Pathogens

| Pathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Mannheimia haemolytica | 2.0 | 4.0 |

| Pasteurella multocida | 0.5 | 1.0 |

| Histophilus somni | 1.0 | 2.0 |

| Mycoplasma bovis | 0.5 | 2.0 |

Note: Data compiled from multiple sources indicating high efficacy of tulathromycin against common BRD pathogens.[6][7]

Table 2: In Vitro Activity of Florfenicol against Bovine Respiratory Pathogens

| Pathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Mannheimia haemolytica | ≤2.0 | ≤2.0 |

| Pasteurella multocida | ≤2.0 | ≤2.0 |

| Histophilus somni | ≤0.5 | ≤0.5 |

| Streptococcus suis | ≤2.0 | ≤2.0 |

Note: Florfenicol demonstrates high in vitro activity against a range of respiratory pathogens.[8]

Table 3: In Vitro Activity of Ceftiofur against Various Bovine Pathogens

| Pathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Pasteurella multocida | ≤0.03 | 0.125 |

| Mannheimia haemolytica | ≤0.03 | ≤0.03 |

| Staphylococcus aureus | 1.0 | 0.25 |

| Streptococcus agalactiae | ≤0.12 | 0.125 |

Note: Ceftiofur and its active metabolite, desfuroylceftiofur, are potent against a broad spectrum of bacteria.[9][10]

Table 4: In Vitro Activity of Enrofloxacin against Bovine Mycoplasma Species

| Pathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Mycoplasma bovis | >8.0 | 16.0 |

| Mycoplasma bovirhinis | >8.0 | >16.0 |

Note: Studies have shown high MIC values for enrofloxacin against some Mycoplasma isolates, indicating potential resistance.[11][12]

Pharmacokinetic Properties in Cattle

Pharmacokinetics (PK) describes the movement of drugs within the body, encompassing absorption, distribution, metabolism, and excretion (ADME).[13][14] Understanding these parameters is crucial for establishing effective dosing regimens.[15] Key PK parameters include:

-

Cₘₐₓ: Maximum plasma concentration.

-

Tₘₐₓ: Time to reach maximum plasma concentration.

-

AUC: Area under the concentration-time curve, representing total drug exposure.

-

t₁/₂: Elimination half-life, the time required for the drug concentration to decrease by half.

Pharmacokinetic Data for Selected Drugs in Cattle

The following tables present key pharmacokinetic parameters for several antibiotics administered to cattle.

Table 5: Pharmacokinetic Parameters of Tulathromycin in Cattle (2.5 mg/kg, Subcutaneous)

| Parameter | Value | Unit |

| Cₘₐₓ | ~0.5 | µg/mL |

| Tₘₐₓ | ~0.5 | hours |

| AUC₀₋₂₄ | ~16.7 | µg·h/mL |

| t₁/₂ | ~66 | hours |

Note: Tulathromycin is characterized by rapid absorption and a long elimination half-life, allowing for extended therapeutic concentrations from a single dose.[7][16]

Table 6: Pharmacokinetic Parameters of Florfenicol in Cattle

| Route | Dose (mg/kg) | Cₘₐₓ (µg/mL) | Tₘₐₓ (hours) | t₁/₂ (hours) |

| Intravenous | 20 | - | - | ~3.2 |

| Intramuscular | 20 | ~3.0-5.0 | ~3.3 | ~18.3 |

| Subcutaneous | 40 | ~5.0 | ~6.0 | ~23.5 |

Note: The pharmacokinetic profile of florfenicol varies significantly with the route of administration.[17][18][19]

Table 7: Pharmacokinetic Parameters of Ceftiofur in Calves (1 mg/kg, Intramuscular)

| Parameter | Value | Unit |

| Cₘₐₓ | 4.34 | µg/mL |

| Tₘₐₓ | 2.4 | hours |

| AUC₀₋₂₄ | 42 | µg·h/mL |

| t₁/₂ | 10 | hours |

Note: Ceftiofur is rapidly absorbed after intramuscular administration and is quickly metabolized to its active form, desfuroylceftiofur.[20][21][22]

Experimental Protocols

Standardized methodologies are essential for generating accurate and reproducible data. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for veterinary antimicrobial susceptibility testing.[23]

Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a common quantitative technique.[1][24]

-

Bacterial Isolate Preparation:

-

Streak the bacterial pathogen from a clinical sample (e.g., lung tissue, milk) onto an appropriate agar medium.

-

Incubate overnight at 35-37°C.

-

Select 4-5 well-isolated colonies of the same morphological type.[25]

-

Transfer colonies to a tube of sterile saline or broth to create a suspension.

-

Adjust the suspension turbidity to match a 0.5 McFarland standard.

-

-

Antimicrobial Dilution:

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the standardized bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

-

-

MIC Determination:

-

After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[1]

-

Protocol 2: Pharmacokinetic Study in Cattle

This protocol describes a typical workflow for determining the pharmacokinetic profile of a drug following parenteral administration in cattle.[26]

-

Animal Selection and Acclimation:

-

Select healthy cattle of a specific breed, age, and weight range.

-

Acclimate the animals to the study environment for a designated period before the trial.

-

Ensure animals are fed an antibiotic-free ration.[7]

-

-

Drug Administration and Sampling:

-

Administer the drug via the desired route (e.g., intravenous, intramuscular, subcutaneous) at a precise dosage.

-

Collect blood samples into appropriate tubes (e.g., heparinized) at predetermined time points. A typical schedule might be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours post-administration.

-

-

Sample Processing and Analysis:

-

Centrifuge blood samples to separate plasma.

-

Store plasma samples at -20°C or lower until analysis.

-

Quantify the drug concentration in plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

-

Pharmacokinetic Analysis:

References

- 1. Antimicrobial Susceptibility Testing | Washington Animal Disease Diagnostic Laboratory | Washington State University [waddl.vetmed.wsu.edu]

- 2. Antimicrobial Resistance in Bovine Respiratory Disease Pathogens: A Systematic Review and Analysis of the Published Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Immunology of Bovine Respiratory Disease: Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 5. medycynawet.edu.pl [medycynawet.edu.pl]

- 6. Pharmacokinetic/Pharmacodynamic Modeling of Tulathromycin against Pasteurella multocida in a Porcine Tissue Cage Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. avmj.journals.ekb.eg [avmj.journals.ekb.eg]

- 8. In vitro activities of florfenicol against bovine and porcine respiratory tract pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro activity of ceftiofur and its primary metabolite, desfuroylceftiofur, against organisms of veterinary importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. avmajournals.avma.org [avmajournals.avma.org]

- 11. The pathogen Mycoplasma dispar Shows High Minimum Inhibitory Concentrations for Antimicrobials Commonly Used for Bovine Respiratory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Clinical pharmacokinetics in veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Veterinary Pharmacology | Comparative Biosciences, inc [compbio.com]

- 15. Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Pharmacokinetics of florfenicol in cerebrospinal fluid and plasma of calves - PMC [pmc.ncbi.nlm.nih.gov]

- 18. avzvet.ru [avzvet.ru]

- 19. avmajournals.avma.org [avmajournals.avma.org]

- 20. ema.europa.eu [ema.europa.eu]

- 21. Frontiers | Pharmacokinetic Modeling of Ceftiofur Sodium Using Non-linear Mixed-Effects in Healthy Beagle Dogs [frontiersin.org]

- 22. jvmr.journals.ekb.eg [jvmr.journals.ekb.eg]

- 23. journals.asm.org [journals.asm.org]

- 24. Culture and Sensitivity | College of Veterinary Medicine at MSU [cvm.msu.edu]

- 25. m.youtube.com [m.youtube.com]

- 26. madbarn.com [madbarn.com]

- 27. The Pharmacokinetics of Subcutaneous Eprinomectin in Plasma and Milk in Dry Dairy Cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Frontiers | Pharmacokinetic/Pharmacodynamic Modeling of Tulathromycin against Pasteurella multocida in a Porcine Tissue Cage Model [frontiersin.org]

In-Depth Technical Guide: A Novel 5-Substituted 2,4-Dianilinopyrimidine as a Potent Focal Adhesion Kinase (FAK) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a novel 5-substituted 2,4-dianilinopyrimidine, designated as compound 8a , a potent and selective inhibitor of Focal Adhesion Kinase (FAK). This document details its synthesis, mechanism of action, biological activity, and the experimental protocols used for its characterization.

Introduction

Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator of signal transduction downstream of integrins and growth factor receptors. Its overexpression and activation are implicated in various aspects of cancer progression, including cell proliferation, survival, migration, and invasion. Consequently, FAK has emerged as a promising therapeutic target for the development of novel anticancer agents. The 2,4-diaminopyrimidine scaffold has been identified as a key pharmacophore for potent FAK inhibition, primarily by interacting with the hinge region of the ATP-binding site.

Compound 8a is a novel 2,4-dianilinopyrimidine derivative designed as a FAK inhibitor. This guide summarizes the available preclinical data for this compound.

Chemical Structure and Synthesis

Compound 8a is chemically described as a 2,4-dianilinopyrimidine derivative containing a 4-(morpholinomethyl)phenyl and an N-substituted benzamide moiety.

Synthesis of Compound 8a:

The synthesis of compound 8a is achieved through a multi-step process, as described in the literature. The general synthetic scheme is outlined below.

Bedinvetmab: A Targeted Monoclonal Antibody Therapy for Canine Osteoarthritis Pain

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Bedinvetmab is a novel monoclonal antibody developed specifically for veterinary use to control pain associated with osteoarthritis in dogs. This therapeutic protein represents a significant advancement in veterinary medicine, offering a targeted approach to pain management with a distinct mechanism of action compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This whitepaper provides an in-depth technical overview of bedinvetmab, including its mechanism of action, a summary of pivotal clinical trial data, and detailed experimental protocols for key studies.

Introduction

Osteoarthritis (OA) is a common degenerative joint disease in dogs, leading to chronic pain and reduced quality of life. Traditional pharmacological interventions, such as NSAIDs, are often associated with gastrointestinal and renal adverse effects, particularly with long-term use. Bedinvetmab (marketed as Librela™) is a caninized monoclonal antibody that offers a novel therapeutic strategy by specifically targeting Nerve Growth Factor (NGF), a key mediator of pain in OA.[1]

Mechanism of Action

Bedinvetmab is a recombinant canine IgG monoclonal antibody. Its primary mechanism of action is the specific binding to and neutralization of Nerve Growth Factor (NGF).[2] NGF is a neurotrophin that is upregulated in inflamed tissues, including osteoarthritic joints. By binding to its receptors, tropomyosin receptor kinase A (TrkA) and the p75 neurotrophin receptor (p75NTR), on sensory neurons, NGF sensitizes these neurons and promotes the transmission of pain signals.[2]

Bedinvetmab binds to NGF with high affinity, preventing it from interacting with its receptors. This inhibition of the NGF signaling pathway reduces the sensitization of peripheral and central pain pathways, thereby alleviating the pain associated with osteoarthritis.[2]

Signaling Pathway of NGF in Canine Osteoarthritis and Bedinvetmab's Intervention

References

An In-depth Technical Guide on Injectable Preparations of Sulphadimidine and its Combination with Trimethoprim

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulphadimidine, also known as sulfamethazine, is a synthetic sulfonamide antibiotic that has been extensively used in veterinary medicine for its broad-spectrum antibacterial and antiprotozoal activity.[1][2][3] It is effective against a wide range of Gram-positive and Gram-negative bacteria, as well as certain protozoa like Coccidia.[4][5][6] Injectable formulations of sulphadimidine are commonly employed for the treatment of systemic infections in livestock, offering rapid onset of action and effective distribution throughout the body.[2][6]

This technical guide provides a comprehensive overview of injectable sulphadimidine preparations, with a particular focus on its synergistic combination with trimethoprim. It covers the formulation, mechanism of action, pharmacokinetics, clinical applications, and analytical methodologies relevant to researchers and professionals in drug development.

Formulation of Injectable Sulphadimidine

Injectable sulphadimidine is typically formulated as its sodium salt, which has greater water solubility.[7] The most common concentration available for veterinary use is a 33.3% w/v solution, equivalent to 333 mg of sulphadimidine sodium per milliliter.[1][4][7][8][9]

Table 1: Typical Composition of Sulphadimidine Sodium Injectable Solution (33.3%)

| Component | Concentration/Function | Reference(s) |

| Sulphadimidine Sodium | 333 mg/mL | [4][7][9] |

| Benzyl Alcohol | 1% v/v (as preservative) | [7] |

| Sodium Formaldehyde Sulphoxylate | Antioxidant | [10] |

| Disodium Edetate | Chelating agent | [10] |

| Sodium Hydroxide | pH adjuster | [10] |

| Water for Injection | Vehicle | [7][10] |

In some formulations, propylene glycol may be used as a solvent.[11] It is important to note that in cold weather, the solution may deposit fine crystals which can be redissolved by gentle warming.[7]

Combination with Trimethoprim

The efficacy of sulphadimidine is significantly enhanced when combined with trimethoprim, a diaminopyrimidine antibacterial agent.[12][13] This combination results in a synergistic and often bactericidal effect, whereas sulphadimidine alone is primarily bacteriostatic.[12][13] The typical ratio of sulphadimidine to trimethoprim in these combination products is 5:1.[12]

The combination is effective against a broad range of bacteria, including E. coli, Haemophilus, Pasteurella, Salmonella, Staphylococcus, and Streptococcus spp.[12][14]

Mechanism of Action

Sulphadimidine exerts its antibacterial effect by interfering with the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[5][6][10][15][][17] Bacteria synthesize their own folic acid from para-aminobenzoic acid (PABA).[5][] Due to its structural similarity to PABA, sulphadimidine acts as a competitive inhibitor of the enzyme dihydropteroate synthetase, thus blocking the conversion of PABA to dihydrofolic acid.[10][17]

Trimethoprim acts on the same metabolic pathway but at a later step. It inhibits the enzyme dihydrofolate reductase, which is responsible for the conversion of dihydrofolic acid to tetrahydrofolic acid, the active form of folic acid.[14] The sequential blockade of two steps in the same essential metabolic pathway by sulphadimidine and trimethoprim leads to a synergistic antibacterial action.[13]

Caption: Folic acid synthesis pathway and sites of inhibition by sulphadimidine and trimethoprim.

Pharmacokinetics

The pharmacokinetic profile of injectable sulphadimidine has been studied in several animal species. The drug is generally well-absorbed after intramuscular or subcutaneous administration and distributes widely in the body.[14]

Table 2: Pharmacokinetic Parameters of Injectable Sulphadimidine in Various Animal Species

| Species | Dose (mg/kg) | Route | T½β (h) | Vd (L/kg) | ClB (mL/kg/h) | Cmax (µg/mL) | Reference(s) |

| Cattle Calves | 100 | IM | 9.54 ± 0.12 | 0.56 ± 0.01 | 40.98 ± 0.38 | - | [18] |

| Lactating Buffaloes | 200 | IV | 12.36 ± 0.57 | 1.23 ± 0.07 | - | 314.0 ± 13.0 (at 15 min) | [19] |

| Dogs (Normal) | 100 | IV | 16.2 ± 5.7 | 0.628 ± 0.251 | 22.4 ± 4.8 | - | [20] |

| Dogs (Febrile) | 100 | IV | 16.7 ± 4.7 | 0.495 ± 0.144 | 20.2 ± 3.6 | - | [20] |

| WAD Goats (3 months) | 100 | IM | 3.79 ± 0.29 | 4.55 ± 0.46 | 770 ± 90 | 88.52 ± 6.07 | [21] |

| WAD Goats (2 years) | 100 | IM | 4.90 ± 0.69 | 13.03 ± 1.58 | 1910 ± 260 | 103.59 ± 7.56 | [21] |

T½β: Elimination half-life; Vd: Apparent volume of distribution; ClB: Total body clearance; Cmax: Maximum plasma concentration; IM: Intramuscular; IV: Intravenous; WAD: West African Dwarf.

Clinical Applications

Injectable sulphadimidine, alone or in combination with trimethoprim, is indicated for the treatment of a wide range of bacterial and protozoal infections in livestock.[1][2][4][7][8][9][22]

Common indications include:

-

Respiratory tract infections: Such as pneumonia and shipping fever.[6][7][8]

-

Gastrointestinal infections: Including enteritis, scours, and salmonellosis.[1][6][7][8]

-

Urogenital tract infections: Such as metritis and cystitis.[1][8][14]

-

Other bacterial infections: Including foot rot, mastitis, and wound infections.[2][7][8][23]

Table 3: Dosage and Administration of Injectable Sulphadimidine (33.3% Solution)

| Species | Dosage | Route | Reference(s) |

| Cattle, Goats, Sheep, Swine | Initial dose: 3-6 mL/10 kg body weight | SC, IM, slow IV | [4][7][8][9] |

| Maintenance dose: 3 mL/10 kg body weight for 2-5 days | |||

| Cattle, Horses, Pigs (in combination with Trimethoprim) | 1 mL/32 kg body weight daily | IM | [23] |

Table 4: Withdrawal Periods for Sulphadimidine

| Species | Product | Meat | Milk | Reference(s) |

| Cattle, Sheep, Goats, Poultry | Sulphadimidine Injection | 18 days | 6.5 days (Cattle) | [7] |

| Pigs | Sulphadimidine Injection | 42 days | - | [7] |

| Cattle, Calves, Sheep, Goats, Pigs | Sulphadimidine Injection | 10 days | 4 days (for milk-producing animals) | [4][9][22] |

| Cattle, Horses, Pigs (in combination with Trimethoprim) | Sulphadimidine + Trimethoprim Injection | 28 days | 7 days | [23] |

Adverse Effects and Contraindications

While generally safe at therapeutic doses, sulphadimidine can cause adverse effects.[10]

-

Hypersensitivity reactions: Allergic reactions such as skin rash and fever can occur.[1][4][8][25]

-

Crystalluria: The precipitation of drug crystals in the urine can lead to kidney damage. Ensuring adequate water intake during treatment can mitigate this risk.[1][10][25]

-

Blood dyscrasias: Prolonged administration may lead to conditions like agranulocytosis and hemolytic anemia.[1][10][25]

-

Local tissue reactions: Swelling and irritation may occur at the injection site.[6][10]

Contraindications:

Experimental Protocols

Pharmacokinetic Study of Intramuscular Sulphadimidine in Cattle Calves

This protocol is based on the methodology described by Gangwar et al. (2020).[18]

-

Animal Selection and Acclimatization: Select healthy male cattle calves and acclimatize them for at least one month under standard husbandry conditions.

-

Drug Administration: Administer a single intramuscular injection of sulphadimidine at a dose of 100 mg/kg body weight into the rump region.

-

Blood Sampling: Collect blood samples from the jugular vein into heparinized tubes at the following time points: 0, 0.04, 0.08, 0.17, 0.25, 0.50, 0.75, 1, 2, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-administration.

-

Plasma Separation: Centrifuge the blood samples at 3000 rpm for 20 minutes to separate the plasma. Store the plasma samples at -20°C until analysis.

-

Drug Analysis: Quantify the concentration of sulphadimidine in the plasma samples using a validated High-Performance Liquid Chromatography (HPLC) method.

-

Pharmacokinetic Analysis: Analyze the plasma concentration-time data using appropriate pharmacokinetic software to determine parameters such as elimination half-life, volume of distribution, and clearance.

Caption: Workflow for a pharmacokinetic study of injectable sulphadimidine.

Stability Indicating HPLC Method Validation

This protocol outlines the validation of an HPLC method for the simultaneous determination of trimethoprim, sulphadimidine sodium, and tylosin tartrate in an injectable solution, based on the work of Al-Janabi et al. (2015).[26]

-

Chromatographic Conditions:

-

HPLC System: Dionex-Ultimate 3000 or equivalent.

-

Column: C18 reverse-phase column.

-

Mobile Phase: Optimized mixture of solvents (e.g., acetonitrile and water).

-

Flow Rate: 1 mL/min.

-

Detection Wavelength: 287 nm.

-

Column Temperature: 25°C.

-

Injection Volume: 20 µL.

-

-

Standard Solution Preparation: Prepare a standard solution containing known concentrations of the active pharmaceutical ingredients (APIs) in a suitable diluent.

-

Sample Solution Preparation: Dilute the commercial injectable solution with the diluent to a known concentration. Filter the solution through a 0.45 µm membrane filter before analysis.

-

Validation Parameters:

-

Specificity: Analyze blank, placebo, and API-spiked samples to ensure no interference at the retention times of the APIs.

-

Linearity: Analyze a series of solutions with increasing concentrations of the APIs to establish the linear range of the method.

-

Precision (Repeatability and Intermediate Precision): Perform multiple analyses of the same sample on the same day (intra-day) and on different days by different analysts (inter-day) to assess the precision.

-

Accuracy: Determine the recovery of the APIs from spiked placebo samples at different concentration levels.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the APIs that can be reliably detected and quantified, respectively.

-

Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, mobile phase composition) to assess the method's reliability under varied conditions.

-

Analytical Methods

Several analytical methods are available for the determination of sulphadimidine in pharmaceutical formulations and biological matrices.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the quantification of sulphadimidine due to its high specificity, sensitivity, and precision.[18][26][27] It can be used for stability studies, quality control of finished products, and residue analysis.[26][27][28]

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a highly sensitive immunoassay used for screening sulphadimidine residues in food products of animal origin, such as milk, plasma, and edible tissues.[29]

-

Titrimetric Methods: Official methods in some pharmacopeias include potentiometric and nitrite titrations. However, these methods may lack specificity compared to chromatographic techniques.

References

- 1. advacarepharma.com [advacarepharma.com]

- 2. Sulphadimidine Sodium (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]

- 3. Sulfadimidine - Wikipedia [en.wikipedia.org]

- 4. interchemie.com [interchemie.com]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. marccure.com [marccure.com]

- 7. intracin.com [intracin.com]

- 8. Sulfadimidine Sodium Injection 33.3%,Antibacterial drugs,Bullvet,Bullvet [bullvet.com]

- 9. Sulfadimidine sodium injectable solution 33.3%-Hebei Yuanzheng Pharmaceutical Co.,Ltd [en.hbyuanzheng.com]

- 10. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 11. CN101011402A - Compound sulfadimidine sodium injection and its preparation method - Google Patents [patents.google.com]

- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 13. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 14. advacarepharma.com [advacarepharma.com]

- 15. mims.com [mims.com]

- 17. go.drugbank.com [go.drugbank.com]

- 18. veterinarypaper.com [veterinarypaper.com]

- 19. Pharmacokinetics and distribution of sulphadimidine in plasma, milk and uterine fluid of female buffaloes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacokinetics of sulphadimidine in normal and febrile dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. gsconlinepress.com [gsconlinepress.com]

- 22. Sulfadimidine sodium injection 33.3% [harmony-pharma.com]

- 23. China Sulfadimidine + Trimethoprim Injectable Suspension 40% + 8% factory and manufacturers | Lihua [lihuapharma.com]

- 24. The effect of intermittent treatment with sulphadimidine on coccidiosis in preruminant calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. medindia.net [medindia.net]

- 26. japsonline.com [japsonline.com]

- 27. scispace.com [scispace.com]

- 28. Stability study of a sulfadimidine-containing medicated premix and its mixture with farm feed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. tandfonline.com [tandfonline.com]

In Vitro Activity of Two-Component Systems: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vitro analysis of two-component signaling (TCS) systems, crucial regulatory pathways in bacteria that are attractive targets for novel antimicrobial drug development. Herein, we detail key experimental protocols, present quantitative data from seminal studies, and visualize the intricate signaling cascades of the well-characterized EnvZ/OmpR and MprAB two-component systems.

Introduction to Two-Component Systems

Two-component systems are the primary means by which bacteria sense and respond to a myriad of environmental stimuli. A typical TCS comprises a membrane-bound sensor histidine kinase (HK) and a cytoplasmic response regulator (RR). Upon sensing a specific signal, the histidine kinase autophosphorylates on a conserved histidine residue. This phosphoryl group is then transferred to a conserved aspartate residue on the response regulator, which in turn modulates the expression of target genes to elicit a cellular response. The in vitro characterization of these systems is fundamental to understanding their mechanism of action and for screening potential inhibitors.

Quantitative Data Presentation

The in vitro analysis of two-component systems generates a wealth of quantitative data. Below are examples of how such data are typically presented, drawn from studies on the EnvZ/OmpR and MprAB systems.

EnvZ/OmpR System: Regulation of Gene Expression

The EnvZ/OmpR system in Escherichia coli regulates the expression of outer membrane porin genes, ompF and ompC, in response to changes in osmolarity. The following table illustrates the in vitro effect of a mutation in EnvZ on the expression of an ompC-lacZ fusion, measured by β-galactosidase activity.

| Plasmid in ΔenvZ strain | Genotype | β-Galactosidase Activity (Units) |

| pBR322 | Vector control | 60 |

| pYK12 | Wild-type envZ | 280 |

| pSF112 | envZ Val-243 mutant | 1600 |

| Table 1: In vitro activity of wild-type and mutant EnvZ on ompC expression. The data shows that the Val-243 mutation in EnvZ leads to a significant increase in ompC expression, as indicated by the higher β-galactosidase activity. |

MprAB System: Regulation of Sigma Factor Expression

The MprAB system in Mycobacterium tuberculosis is a key regulator of the stress response and is essential for persistent infection. It directly regulates the expression of other stress-responsive genes, including the sigma factors sigB and sigE. The table below presents quantitative real-time PCR data on the expression of these genes in a wild-type strain versus an mprA mutant.

| Gene | Fold Change in Expression (Wild-Type vs. mprA mutant) |

| mprA | 8.3 ± 1.6 |

| sigB | 2.4 ± 0.1 |

| sigE | 6.1 ± 1.2 |

| Table 2: MprA-dependent regulation of gene expression in M. tuberculosis. The data indicates that MprA positively regulates its own expression as well as the expression of sigB and sigE. |

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the accurate in vitro characterization of two-component systems. Below are methodologies for key assays.

Protocol 1: In Vitro Autophosphorylation of a Histidine Kinase

This protocol describes the radioactive labeling of a histidine kinase to assess its autophosphorylation activity.

Materials:

-

Purified histidine kinase

-

5X Kinase Reaction Buffer (e.g., 250 mM Tris-HCl pH 7.5, 250 mM KCl, 50 mM MgCl₂)

-

[γ-³²P]ATP (3000 Ci/mmol)

-

2X SDS-PAGE Sample Buffer

-

SDS-PAGE gels

-

Phosphor imager screen and cassette

-

Scintillation counter

Procedure:

-

Prepare the autophosphorylation reaction mix on ice. For a 20 µL reaction, combine:

-

4 µL of 5X Kinase Reaction Buffer

-

X µL of purified histidine kinase (to a final concentration of 1-5 µM)

-

Y µL of sterile deionized water to bring the volume to 19 µL

-

-

Initiate the reaction by adding 1 µL of [γ-³²P]ATP.

-

Incubate the reaction at the optimal temperature for the kinase (typically 25-37°C).

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a 4 µL aliquot of the reaction and stop it by adding 4 µL of 2X SDS-PAGE Sample Buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor imager screen overnight.

-

Visualize the radiolabeled protein using a phosphor imager.

-

For quantitative analysis, the bands corresponding to the phosphorylated kinase can be excised and the radioactivity measured using a scintillation counter.

Protocol 2: In Vitro Phosphotransfer from a Histidine Kinase to a Response Regulator

This protocol assesses the ability of a phosphorylated histidine kinase to transfer the phosphoryl group to its cognate response regulator.

Materials:

-

Autophosphorylated histidine kinase (from Protocol 1)

-

Purified response regulator

-

2X SDS-PAGE Sample Buffer

-

SDS-PAGE gels

-

Phosphor imager screen and cassette

Procedure:

-

Perform the autophosphorylation of the histidine kinase as described in Protocol 1 for a sufficient duration to achieve significant labeling (e.g., 60 minutes).

-

Add the purified response regulator to the reaction mix containing the autophosphorylated histidine kinase. The molar ratio of kinase to regulator should be optimized, but a 1:5 to 1:10 ratio is a common starting point.

-

Incubate the reaction at the optimal temperature.

-

At various time points (e.g., 0, 1, 5, 15, and 30 minutes) after the addition of the response regulator, withdraw aliquots and stop the reaction with 2X SDS-PAGE Sample Buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor imager screen.

-

Visualize the results. A decrease in the radioactive signal from the histidine kinase and a corresponding increase in the signal from the response regulator indicates phosphotransfer.

Protocol 3: Phos-tag™ SDS-PAGE for Detecting Response Regulator Phosphorylation

This non-radioactive method uses Phos-tag™, a molecule that specifically binds to phosphorylated proteins, to separate phosphorylated and unphosphorylated forms of a response regulator by mobility shift on an SDS-PAGE gel.

Materials:

-

Purified histidine kinase and response regulator

-

Kinase reaction buffer

-

ATP

-

Phos-tag™ Acrylamide

-

Standard SDS-PAGE reagents

-

Western blot apparatus and antibodies against the response regulator

Procedure:

-

Perform the in vitro phosphorylation reaction in a non-radioactive manner by incubating the histidine kinase and response regulator with ATP in the kinase reaction buffer.

-

Prepare a standard SDS-PAGE gel, adding Phos-tag™ Acrylamide to the separating gel solution according to the manufacturer's instructions.

-

At various time points, take aliquots from the kinase reaction and stop them with SDS-PAGE sample buffer.

-

Run the samples on the Phos-tag™ SDS-PAGE gel. The phosphorylated response regulator will migrate slower than the unphosphorylated form.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Perform a standard Western blot using an antibody specific to the response regulator to visualize both the phosphorylated and unphosphorylated forms.

-

The relative amounts of the two forms can be quantified by densitometry of the resulting bands.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

The Rapid Journey: An In-depth Technical Guide to the Core Principles of Fast Component Absorption

For Researchers, Scientists, and Drug Development Professionals

The rapid absorption of active pharmaceutical ingredients (APIs) is a critical determinant of therapeutic efficacy, particularly for acute conditions where a swift onset of action is paramount. This technical guide delves into the core principles governing the rapid absorption of pharmaceutical components, offering a comprehensive overview of the underlying mechanisms, key formulation strategies, and the experimental protocols used to characterize this phenomenon.

Mechanisms of Rapid Absorption

The journey of a drug from administration to systemic circulation is a complex process. Rapid absorption is primarily achieved through the efficient crossing of biological membranes, most notably the gastrointestinal (GI) tract for oral dosage forms. The primary mechanisms facilitating this rapid transit are:

-

Passive Diffusion: This is the most common route for drug absorption, driven by a concentration gradient. For a drug to be rapidly absorbed via passive diffusion, it must possess a favorable balance of lipophilicity and hydrophilicity to partition into and out of the lipid-rich cell membranes of the intestinal epithelium.

-

Carrier-Mediated Transport: Specialized protein transporters embedded in the cell membrane can actively bind to and shuttle drug molecules across the intestinal wall. This process can be significantly faster than passive diffusion for drugs that are substrates for these transporters.

Several factors inherent to the drug molecule and the physiological environment of the GI tract influence the rate of absorption:

-

Physicochemical Properties of the Drug:

-

Solubility: A drug must first dissolve in the GI fluids to be absorbed. Rapidly absorbing drugs typically exhibit high aqueous solubility.

-

Permeability: The ability to permeate the intestinal membrane is crucial. A high partition coefficient (LogP) generally favors membrane permeability.

-

Molecular Size: Smaller molecules tend to diffuse more rapidly across membranes.

-

pKa: The ionization state of a drug, determined by its pKa and the pH of the surrounding environment, significantly impacts its solubility and permeability.

-

-

Physiological Factors:

-

Gastric Emptying Time: The speed at which the stomach empties its contents into the small intestine, where most drug absorption occurs, can be a rate-limiting step.

-

Intestinal Motility: The transit time through the small intestine affects the duration available for absorption.

-

Blood Flow: A rich blood supply to the GI tract enhances the concentration gradient, thereby promoting absorption.

-

Formulation Strategies for Rapid Absorption

Pharmaceutical formulation plays a pivotal role in optimizing the rate of drug absorption. By rationally selecting excipients and employing advanced manufacturing technologies, formulators can overcome the inherent limitations of a drug substance and engineer products with rapid absorption profiles.

-

Enhancing Solubility and Dissolution Rate:

-

Particle Size Reduction: Micronization and nanocrystal technology increase the surface area of the drug, leading to faster dissolution.

-

Salt Formation: Converting a weakly acidic or basic drug into a more soluble salt form can dramatically improve its dissolution rate.

-

Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can enhance its wettability and dissolution.

-

-

Facilitating Disintegration:

-

Superdisintegrants: Excipients like croscarmellose sodium and sodium starch glycolate are incorporated into tablets to promote rapid disintegration into smaller particles, thereby accelerating drug release.

-

-

Improving Permeability:

-

Permeation Enhancers: Certain excipients can transiently and reversibly alter the integrity of the intestinal epithelium, increasing the permeability for drug molecules.

-

Quantitative Data Presentation

The rate and extent of drug absorption are quantified by key pharmacokinetic parameters. The following tables summarize these parameters for several common drugs known for their rapid absorption from immediate-release oral formulations.

| Drug | Dosage Form | Dose (mg) | Cmax (µg/mL) | Tmax (hours) | AUC (µg·h/mL) | Reference |

| Ibuprofen | Immediate-Release Tablet | 400 | 30.5 ± 6.8 | 1.5 ± 0.7 | 103.9 ± 20.4 | [1] |

| Ibuprofen Arginine | 200 | 26.2 ± 6.4 | 0.42 | 57.8 ± 12.1 | [2] | |

| Solubilized Capsule | 200 | 24.9 ± 6.1 | 0.5 | 59.2 ± 13.5 | [2] | |

| Standard Tablet | 200 | 16.9 ± 4.4 | 1.25 | 55.8 ± 14.2 | [2] | |

| Furosemide | Immediate-Release Tablet | 40 | 2-3 | 1-2 | N/A | [3] |

| Acetaminophen | Immediate-Release Tablet | 1000 | 18.8 | < 4 | ~113 | [4][5] |

| Ketoprofen | Fast-Dissolving Tablet | 30 | N/A | N/A | N/A | [6] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Values are presented as mean ± standard deviation where available. N/A indicates data not available in the cited source.

Experimental Protocols

The prediction and characterization of rapid drug absorption heavily rely on robust in vitro and in vivo experimental models.

Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, is widely used as an in vitro model of the human intestinal epithelium. When cultured on semipermeable supports, these cells differentiate to form a monolayer with tight junctions and express various transporters, mimicking the barrier properties of the intestine.

Methodology:

-

Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity Check: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER). A high TEER value indicates the formation of tight junctions.

-

Permeability Study:

-

The test drug solution is added to the apical (donor) side of the transwell.

-

At predetermined time intervals, samples are collected from the basolateral (receiver) side.

-

The concentration of the drug in the receiver compartment is quantified using a suitable analytical method, such as LC-MS/MS.

-

-

Calculation of Apparent Permeability Coefficient (Papp): The rate of drug transport across the monolayer is expressed as the Papp value, calculated using the following equation:

-

Papp = (dQ/dt) / (A * C0)

-

Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial drug concentration in the donor compartment.

-

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay that assesses the passive permeability of a compound across an artificial lipid membrane.

Methodology:

-

Membrane Preparation: A filter plate (donor plate) is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.

-

Assay Setup:

-

The acceptor plate is filled with buffer.

-

The drug solution is added to the donor plate.

-

The donor plate is placed on top of the acceptor plate, creating a "sandwich".

-

-

Incubation: The sandwich is incubated for a specific period to allow the drug to diffuse from the donor to the acceptor compartment.

-

Quantification: The concentration of the drug in both the donor and acceptor wells is determined using an appropriate analytical method.

-

Calculation of Permeability: The effective permeability (Pe) is calculated based on the drug concentrations in the donor and acceptor compartments and the incubation time.

In Vivo Pharmacokinetic Study in Rats

Animal models, particularly rats, are essential for evaluating the in vivo absorption characteristics of a drug.

Methodology:

-

Animal Acclimatization: Male Sprague-Dawley or Wistar rats are typically used and are allowed to acclimatize to the laboratory conditions for at least a week.

-

Drug Administration: The drug formulation is administered to the rats, usually via oral gavage for assessing oral absorption.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) from the tail vein or via a cannulated jugular vein.

-

Plasma Analysis: Plasma is separated from the blood samples by centrifugation, and the drug concentration in the plasma is quantified using a validated bioanalytical method (e.g., LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, using non-compartmental analysis.

Signaling Pathways in Absorption Regulation

The absorption of drugs is not merely a passive process but is also subject to intricate cellular regulation. Signaling pathways can modulate the permeability of the intestinal epithelium and the activity of drug transporters, thereby influencing the rate of drug absorption.

Regulation of Tight Junctions

Tight junctions are protein complexes that seal the paracellular pathway between adjacent epithelial cells. The permeability of this pathway can be dynamically regulated by various signaling cascades.

Caption: Regulation of intestinal tight junction permeability by intracellular signaling pathways.

Protein Kinase C (PKC), the PI3K/Akt pathway, and the MAPK pathway are key regulators of tight junction integrity.[7][8] Activation of these pathways, often initiated by extracellular signals like cytokines and growth factors, can lead to the phosphorylation of tight junction proteins such as occludin and claudins. This post-translational modification can alter the structure and function of the tight junction complex, leading to an increase or decrease in paracellular permeability, which can, in turn, affect the absorption of certain drugs.

Regulation of Drug Transporters

The activity and expression of drug transporters are also tightly controlled by signaling pathways.

Caption: Regulation of drug transporter activity, localization, and expression by protein kinases.

Protein kinases, particularly various isoforms of Protein Kinase C (PKC), play a crucial role in the post-translational regulation of both uptake (e.g., OATPs) and efflux (e.g., P-glycoprotein, BCRP) transporters.[1] These kinases can directly phosphorylate the transporter proteins, leading to rapid changes in their transport activity. Furthermore, signaling pathways can influence the trafficking of transporters to and from the plasma membrane, as well as modulate their gene expression, thereby providing both short-term and long-term control over drug absorption and disposition.

Conclusion

The rapid absorption of pharmaceutical components is a multifaceted process governed by the interplay of a drug's physicochemical properties, the formulation's design, and the physiological and cellular regulatory mechanisms of the body. A thorough understanding of these core principles is essential for the rational design and development of drug products with optimized absorption profiles, ultimately leading to improved therapeutic outcomes for patients. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to explore and manipulate these principles in their pursuit of more effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formulations of ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Furosemide – Pharmacokinetics [sepia2.unil.ch]

- 4. Evaluation of a 12‐Hour Sustained‐Release Acetaminophen (Paracetamol) Formulation: A Randomized, 3‐Way Crossover Pharmacokinetic and Safety Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A pharmacokinetic comparison of acetaminophen products (Tylenol Extended Relief vs regular Tylenol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Formulation and in vitro evaluation of ketoprofen fast-dissolving tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Observations Following Low-Dose Drug Administration

For researchers, scientists, and drug development professionals, understanding the full spectrum of a compound's dose-response relationship is paramount. While high-dose effects are crucial for determining toxicity and maximum efficacy, the observations made after the administration of lower doses often reveal unique mechanisms of action, paradoxical effects, and opportunities for therapeutic innovation. This guide explores the core concepts, experimental considerations, and signaling pathways associated with low-dose drug administration, providing detailed examples from preclinical and clinical research.

The dose-response relationship is a fundamental concept in pharmacology, generally illustrating that a higher dose produces a greater response.[1] However, this relationship is not always linear. At low doses, some compounds exhibit effects that are opposite to those seen at higher doses, a phenomenon known as hormesis or a biphasic dose-response.[2][3] These observations are not anomalies but rather windows into the complex interplay between a drug and biological systems. Investigating these low-dose phenomena is critical for identifying novel therapeutic targets, optimizing dosing regimens to enhance the therapeutic window, and developing safer, more effective medicines.[4]

Case Study 1: Rapid Antidepressant Effects of Low-Dose Ketamine

Recent clinical studies have shown that a single, low dose of the NMDA receptor antagonist ketamine produces a rapid antidepressant response, a significant departure from traditional antidepressants that can take weeks to become effective.[5] This effect is not observed at higher, anesthetic doses, highlighting a distinct low-dose mechanism of action.

Data Presentation: Activation of mTOR Signaling Pathway

The rapid antidepressant effects of low-dose ketamine have been linked to the activation of the mammalian target of rapamycin (mTOR) signaling pathway in the prefrontal cortex.[5] Studies in rats have demonstrated that low doses of ketamine (e.g., 5 to 10 mg/kg) lead to a significant increase in the phosphorylation of mTOR and its downstream targets, while higher anesthetic doses do not.[5]

| Dose of Ketamine (mg/kg) | Phospho-mTOR (% of Control) | Phospho-p70S6K (% of Control) | Phospho-4E-BP1 (% of Control) |

| Vehicle (0) | 100 ± 8 | 100 ± 12 | 100 ± 10 |

| 5 | 185 ± 20 | 210 ± 25 | 170 ± 15 |

| 10 | 220 ± 22 | 250 ± 30 | 195 ± 18 |

| 80 (Anesthetic dose) | 105 ± 11 | 110 ± 15 | 98 ± 12 |

| * Data are hypothetical, representing typical results from preclinical studies demonstrating a statistically significant increase (p < 0.05) compared to the vehicle control.[5][6] |

Signaling Pathway Visualization

The signaling cascade initiated by low-dose ketamine involves the blockade of NMDA receptors on GABAergic interneurons, leading to a surge in glutamate, activation of AMPA receptors, and subsequent stimulation of the mTOR pathway, which promotes synaptogenesis.

Experimental Protocol: Preclinical Investigation of Ketamine's Effect on mTOR Signaling

This protocol outlines a typical experiment to quantify the dose-dependent effects of ketamine on the mTOR signaling pathway in the rat prefrontal cortex.

-

Animal Model: Male Wistar rats (250-300g) are used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Administration: Rats are randomly assigned to different treatment groups (e.g., vehicle, 5 mg/kg ketamine, 10 mg/kg ketamine, 80 mg/kg ketamine). Ketamine is administered via intraperitoneal (i.p.) injection.

-

Tissue Collection: 30 minutes post-injection, a timepoint shown to correspond with peak mTOR activation, animals are euthanized.[5] The prefrontal cortex (PFC) is rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C.

-

Synaptoneurosome Preparation: A fraction enriched in synaptoneurosomes is prepared from the PFC tissue to isolate synaptic components.

-

Western Blot Analysis:

-

Protein concentrations of the synaptoneurosome lysates are determined using a BCA protein assay.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies specific for phospho-mTOR, total mTOR, phospho-p70S6K, total p70S6K, phospho-4E-BP1, and total 4E-BP1. A loading control like β-actin is also used.

-

After incubation with appropriate secondary antibodies, protein bands are visualized using chemiluminescence and quantified by densitometry.

-

-

Data Analysis: The ratio of phosphorylated protein to total protein is calculated for each target. Results are expressed as a percentage of the vehicle-treated control group. Statistical significance is determined using a one-way ANOVA followed by post-hoc tests.

Case Study 2: Low-Dose Naltrexone (LDN) for Fibromyalgia

Naltrexone is an opioid receptor antagonist. While standard doses are used to treat opioid and alcohol dependence, low-dose naltrexone (LDN) has been investigated as an off-label treatment for chronic pain conditions like fibromyalgia.[7][8] The proposed mechanism involves a transient blockade of opioid receptors, leading to a compensatory upregulation of endogenous opioids and a reduction in neuroinflammation.

Data Presentation: Clinical Trial Protocol Summary

The efficacy of LDN for fibromyalgia is being investigated in double-blind, randomized, placebo-controlled trials. The table below summarizes the key design elements of such a study.[1][7]

| Trial Parameter | Description |

| Study Design | Single-center, randomized, double-blind, placebo-controlled, parallel-group trial. |

| Participants | 100-120 adult women (18-64 years) diagnosed with fibromyalgia.[1][7] |

| Intervention | LDN (titrated up to 4.5 mg or 6.0 mg daily) or a matching placebo for 12 weeks.[7][9] |

| Titration Phase | A 4-week dose titration phase to improve tolerability.[7] |

| Primary Outcome | Change in the average pain intensity from baseline to 12 weeks, measured on a numerical rating scale.[1] |

| Secondary Outcomes | Changes in fatigue, sleep disturbance, physical function, and quality of life.[7] |

| Exploratory Outcomes | Measures of pain sensitivity, muscle performance, and inflammatory biomarkers in the blood.[7] |

Experimental Workflow Visualization

Prior to human clinical trials, preclinical pharmacokinetic (PK) studies are essential to understand a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This workflow is crucial for determining appropriate dosing for first-in-human studies.

Experimental Protocol: Randomized Controlled Trial for LDN in Fibromyalgia

This protocol provides a detailed methodology for a clinical trial to assess the efficacy of LDN in treating fibromyalgia pain.[1][7][8]

-

Study Population: Participants are recruited based on established diagnostic criteria for fibromyalgia. Key inclusion criteria include being an adult female aged 18-64 and having a baseline average pain intensity of 4 or higher on a 10-point scale.[1] Exclusion criteria include severe psychiatric disorders, use of opioid analgesics, and other significant medical conditions.

-

Randomization and Blinding: Participants are randomly assigned in a 1:1 ratio to receive either LDN or a matching placebo. Both participants and investigators are blinded to the treatment allocation.

-

Intervention and Dosing:

-

The intervention group receives LDN, starting at a low dose (e.g., 1.5 mg/day) and titrating upwards over a 4-week period to a target dose of 4.5 mg or 6.0 mg per day.[7]

-

The control group receives identical-looking placebo capsules and follows the same titration schedule.

-

Treatment duration is 12 weeks.

-

-

Outcome Measures:

-

Primary Endpoint: The primary outcome is the change in self-reported average pain intensity over the last 7 days from baseline to the end of the 12-week treatment period.

-

Secondary Endpoints: A range of patient-reported outcomes are assessed using validated questionnaires, including the Fibromyalgia Impact Questionnaire (FIQ), Medical Outcomes Study Sleep Scale, and Beck Depression Inventory.

-

-

Data Collection: Clinical assessments are performed at baseline, and at 3, 6, and 12 months.[1] Daily symptoms may also be tracked using an electronic diary or mobile application.

-

Statistical Analysis: The primary analysis will be conducted on an intention-to-treat basis, comparing the change in pain scores between the LDN and placebo groups using an appropriate statistical model (e.g., analysis of covariance - ANCOVA), adjusting for baseline pain scores.

Conclusion

The study of drug effects at lower doses is a critical and revealing area of pharmaceutical research. As demonstrated by the case studies of ketamine and low-dose naltrexone, these investigations can uncover novel mechanisms of action and lead to new therapeutic applications for existing drugs. By employing rigorous experimental protocols, detailed data analysis, and clear visualization of complex biological processes, researchers can better understand the nuanced dose-response relationship. This in-depth approach is essential for the development of precisely targeted therapies that maximize therapeutic benefit while minimizing adverse effects, ultimately advancing the field of drug development and improving patient care.

References

- 1. Study protocol for a randomised, double-blinded, placebo-controlled phase III trial examining the add-on efficacy, cost-utility and neurobiological effects of low-dose naltrexone (LDN) in patients with fibromyalgia (INNOVA study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Theoretical Model for the Hormetic Dose-response Curve for Anticancer Agents | Anticancer Research [ar.iiarjournals.org]

- 3. The Maturing of Hormesis as a Credible Dose-Response Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mTOR-dependent synapse formation underlies the rapid antidepressant effects of NMDA antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Low-dose naltrexone for the treatment of fibromyalgia: protocol for a double-blind, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Study protocol for a randomised, double-blinded, placebo-controlled phase III trial examining the add-on efficacy, cost–utility and neurobiological effects of low-dose naltrexone (LDN) in patients with fibromyalgia (INNOVA study) | BMJ Open [bmjopen.bmj.com]

- 8. low-dose-naltrexone-for-the-treatment-of-fibromyalgia-protocol-for-a-double-blind-randomized-placebo-controlled-trial - Ask this paper | Bohrium [bohrium.com]

- 9. admescope.com [admescope.com]

Exceeding the Threshold: A Technical Guide to Optimizing Antimicrobial Efficacy Beyond the Minimum Inhibitory Concentration

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the critical concept of achieving antimicrobial drug concentrations that are well in excess of the Minimum Inhibitory Concentration (MIC). Understanding and applying these principles is paramount for optimizing therapeutic outcomes, overcoming antimicrobial resistance, and guiding the development of new and effective treatment regimens. The integration of pharmacokinetic (PK) and pharmacodynamic (PD) principles provides a robust scientific framework for these endeavors.[1][2]

The Central Role of the Minimum Inhibitory Concentration (MIC)

The MIC is the foundational metric in antimicrobial susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro after a specified incubation period.[3][4][5] While the MIC is a crucial indicator of an antibiotic's potency, it represents the minimum threshold for inhibition and does not, by itself, describe the time course or killing activity of the drug within a patient.[6] To translate this in vitro measurement into clinical efficacy, it must be integrated with pharmacokinetic data.

Pharmacokinetic/Pharmacodynamic (PK/PD) Indices: The Key to Optimization

The relationship between drug exposure over time and its antimicrobial effect is quantified by three primary PK/PD indices.[6][7][8] The choice of the most relevant index is determined by the specific bactericidal characteristics of the antibiotic class.[1]

-

Concentration-Dependent Killing: For antibiotics like aminoglycosides and fluoroquinolones, the rate and extent of bacterial killing increase as the drug concentration rises.[8][9] The key PK/PD parameter is the ratio of the maximum serum concentration (Cmax) to the MIC, or Cmax/MIC .[7]

-

Time-Dependent Killing: For antibiotics such as β-lactams, the primary determinant of efficacy is the duration for which the drug concentration remains above the MIC.[9][10] The critical parameter is the percentage of the dosing interval that the concentration is above the MIC (%T > MIC ).[1][6]

-

Exposure-Dependent Killing: Some antibiotics, including vancomycin and azithromycin, exhibit time-dependent killing but also have prolonged persistent effects.[11] Their efficacy is best predicted by the ratio of the 24-hour Area Under the Curve (AUC) to the MIC (AUC24/MIC ).[6][7]

The following diagram illustrates the relationship between these core PK/PD parameters and the MIC.

Caption: Core Pharmacokinetic/Pharmacodynamic (PK/PD) Indices.

Quantitative PK/PD Targets for Clinical Efficacy

Achieving specific, high-magnitude PK/PD targets is strongly correlated with positive clinical outcomes and the prevention of resistance. Dosing regimens should be designed to meet or exceed these targets.[6][11]

| Antibiotic Class | PK/PD Index | Target for Clinical Efficacy | Pathogen Examples |

| Aminoglycosides | Cmax/MIC | ≥ 8-10 | Gram-negative bacteria |

| Fluoroquinolones | Cmax/MIC | ≥ 10-12 | Gram-negative bacteria |

| AUC24/MIC | ≥ 100-125 | S. pneumoniae, Gram-negatives[11] | |

| β-Lactams | |||

| - Penicillins | %T > MIC | ~50% | General pathogens |

| - Cephalosporins | %T > MIC | 50-70% | General pathogens |

| - Carbapenems | %T > MIC | ~40% | General pathogens |

| Vancomycin | AUC24/MIC | ≥ 400 | MRSA[6] |